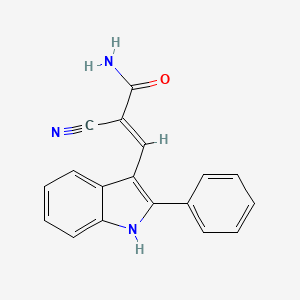![molecular formula C16H15N3O3 B5724209 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide, commonly known as FOB or FOB-S, is a chemical compound that has been studied extensively for its potential applications in scientific research. FOB-S is a fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. In
Mechanism of Action
FOB-S works by binding to specific proteins or enzymes and emitting fluorescence when excited by light of a specific wavelength. The fluorescence emitted by FOB-S can be detected and quantified using various techniques, including fluorescence microscopy and spectroscopy. The binding of FOB-S to proteins or enzymes can also affect their activity, allowing researchers to study the biochemical and physiological effects of FOB-S.
Biochemical and Physiological Effects:
FOB-S has been shown to have minimal effects on the biochemical and physiological processes it is used to study. FOB-S has been shown to be non-toxic and non-invasive, making it an ideal tool for studying biological processes in living cells and organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of FOB-S is its high sensitivity and specificity for detecting protein-protein interactions and enzyme activity. FOB-S is also easy to use and can be applied to a wide range of biological systems. However, one limitation of FOB-S is its relatively short half-life, which can limit its usefulness for long-term studies.
Future Directions
There are many possible future directions for the use of FOB-S in scientific research. One area of potential application is in studying the role of protein-protein interactions in disease processes, including cancer and neurodegenerative diseases. FOB-S could also be used to study the effects of drugs and other small molecules on protein-protein interactions and enzyme activity. Additionally, new synthesis methods for FOB-S could be developed to improve its sensitivity and specificity for studying biological processes.
Synthesis Methods
FOB-S is synthesized through a multi-step process that involves the condensation of 5-(2-furyl)-1,3,4-oxadiazole-2-amine with 3-bromobenzoyl chloride, followed by the reaction with n-butylamine. The resulting product is then purified through column chromatography to obtain FOB-S in its pure form.
Scientific Research Applications
FOB-S has been used extensively in scientific research as a fluorescent probe for studying various biological processes. One of the main applications of FOB-S is in studying protein-protein interactions. FOB-S has been used to study the interaction between various proteins, including kinase-substrate interactions, receptor-ligand interactions, and protein-DNA interactions. FOB-S has also been used to study enzyme activity and intracellular signaling pathways.
properties
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-5-14(20)17-12-7-3-6-11(10-12)15-18-19-16(22-15)13-8-4-9-21-13/h3-4,6-10H,2,5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHTZNAXXCUPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)



![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5724154.png)
![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)
![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)

![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)

